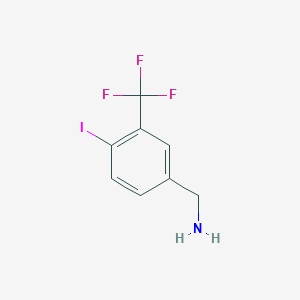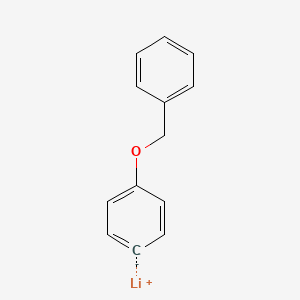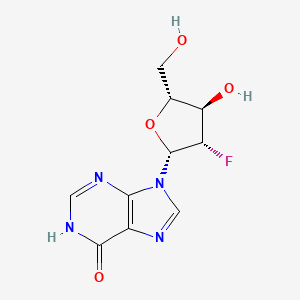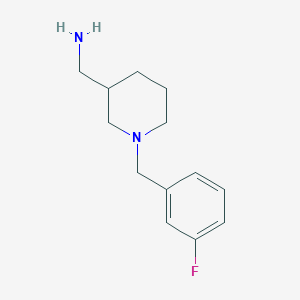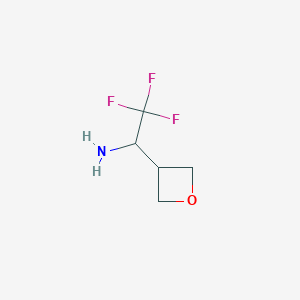
Dihydro-5-(3Z,6Z,9Z,12Z,15Z)-3,6,9,12,15-octadecapentaen-1-yl-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-5-(3Z,6Z,9Z,12Z,15Z)-3,6,9,12,15-octadecapentaen-1-yl-2(3H)-furanone is a complex organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a furanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-5-(3Z,6Z,9Z,12Z,15Z)-3,6,9,12,15-octadecapentaen-1-yl-2(3H)-furanone typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the conjugated polyene chain: This can be achieved through a series of Wittig reactions or Horner-Wadsworth-Emmons reactions, which are used to form the multiple double bonds in the desired configuration.
Cyclization to form the furanone ring: This step may involve intramolecular cyclization reactions, often facilitated by catalysts or specific reaction conditions such as acidic or basic environments.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the efficient formation of the polyene chain and advanced purification techniques such as chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydro-5-(3Z,6Z,9Z,12Z,15Z)-3,6,9,12,15-octadecapentaen-1-yl-2(3H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the saturation of the double bonds, forming a more saturated hydrocarbon chain.
Substitution: The furanone ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce saturated hydrocarbons.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which dihydro-5-(3Z,6Z,9Z,12Z,15Z)-3,6,9,12,15-octadecapentaen-1-yl-2(3H)-furanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Genkwanin-6-C-beta-glucopyranoside
- Paraliane diterpene
- 4,5-di-p-trans-coumaroylquinic acid
- Citrinamide A
Uniqueness
Dihydro-5-(3Z,6Z,9Z,12Z,15Z)-3,6,9,12,15-octadecapentaen-1-yl-2(3H)-furanone is unique due to its specific structure, which includes a conjugated polyene chain and a furanone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C22H32O2 |
|---|---|
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
5-[(3Z,6Z,9Z,12Z,15Z)-octadeca-3,6,9,12,15-pentaenyl]oxolan-2-one |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-22(23)24-21/h3-4,6-7,9-10,12-13,15-16,21H,2,5,8,11,14,17-20H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |
Clé InChI |
OCCFPMRAUYUUSZ-JLNKQSITSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC1CCC(=O)O1 |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCCC1CCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


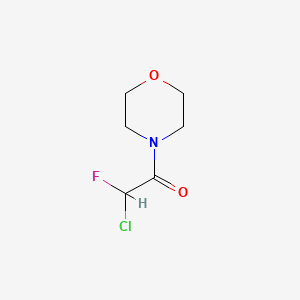
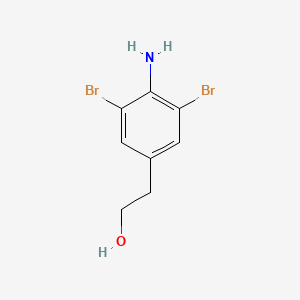
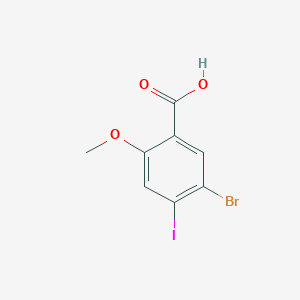
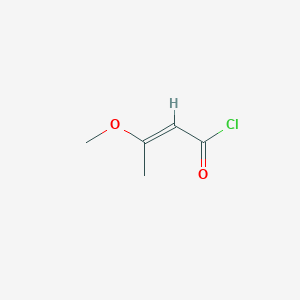
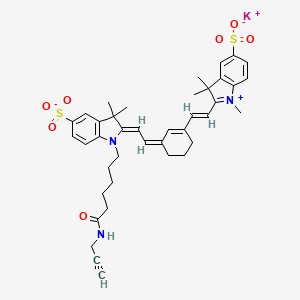
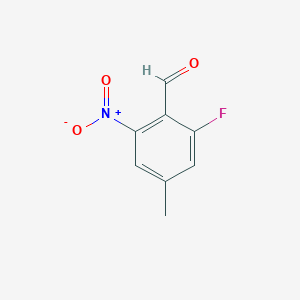
![Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate](/img/structure/B12846578.png)
